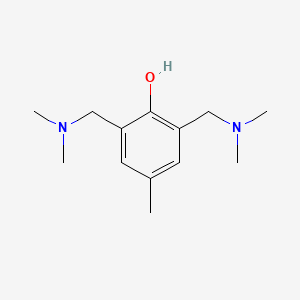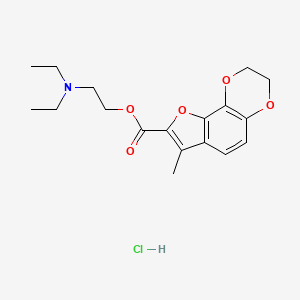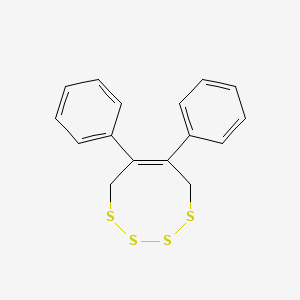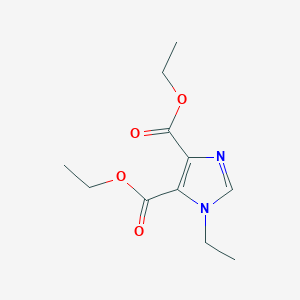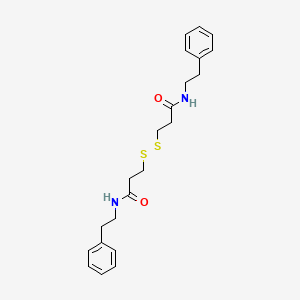
Propanamide, 3,3'-dithiobis[N-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-]: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanamide backbone with a dithiobis linkage and phenylethyl groups, making it an interesting subject for research in organic chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] typically involves the reaction of propanamide derivatives with dithiobis reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis linkage to thiol groups.
Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is studied for its potential as a cross-linking agent in protein chemistry. It can be used to stabilize protein structures and study protein-protein interactions.
Medicine: The compound’s ability to form stable linkages makes it a candidate for drug development, particularly in designing molecules that can target specific proteins or enzymes.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] involves its ability to form covalent bonds with target molecules. The dithiobis linkage allows for the formation of disulfide bonds, which can stabilize or modify the structure of proteins and other biomolecules. This compound can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures.
相似化合物的比较
Dithiobispropionimidate: Another compound with a similar dithiobis linkage but different substituents.
Dithiodipropionamide: Shares the dithiobis linkage but has different amide groups.
3,3’-Disulfanediyldipropanamide: Similar structure with variations in the substituents.
Uniqueness: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is unique due to its specific combination of a propanamide backbone, dithiobis linkage, and phenylethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
33312-15-1 |
|---|---|
分子式 |
C22H28N2O2S2 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-[[3-oxo-3-(2-phenylethylamino)propyl]disulfanyl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S2/c25-21(23-15-11-19-7-3-1-4-8-19)13-17-27-28-18-14-22(26)24-16-12-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,25)(H,24,26) |
InChI 键 |
ARMVIITUFSKTFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSSCCC(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)

![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
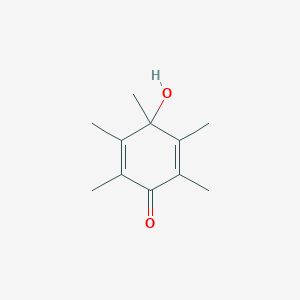
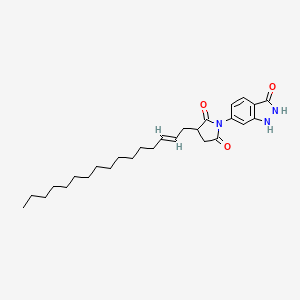
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
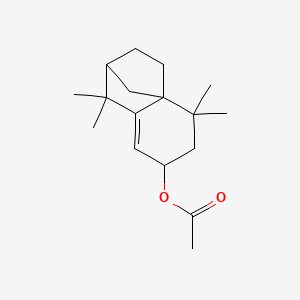

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
